molecular formula C13H21NO2 B2360575 Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate CAS No. 2102412-08-6

Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate

Cat. No.: B2360575
CAS No.: 2102412-08-6
M. Wt: 223.316
InChI Key: ACCNFDOYJVWSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate is a bicyclic tertiary amine derivative featuring a rigid azabicyclo[3.3.1]nonane core with a tert-butyl carbamate group at the 9-position and a double bond at the 2-position. This compound is of significant interest in medicinal chemistry due to its structural rigidity, which mimics natural alkaloids and enhances binding affinity to biological targets such as sigma receptors and renin inhibitors . Its synthesis often involves carbamate protection strategies and transition-metal-catalyzed functionalizations .

Properties

IUPAC Name

tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-10-6-4-7-11(14)9-5-8-10/h4,6,10-11H,5,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCNFDOYJVWSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amine

The synthesis begins with 3-azabicyclo[3.3.1]nonan-9-one, a bicyclic ketamine derivative. Protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with diisopropylamine as a base. The reaction proceeds at room temperature for 1 hour, yielding tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate in 50% yield after flash chromatography.

Key Reaction Conditions :

  • Solvent : Dry DCM
  • Base : Diisopropylamine (3.0 equiv)
  • Temperature : 20°C
  • Purification : Cyclohexane/EtOAc (8:2)

Reduction and Dehydration to Introduce the Double Bond

The ketone group at position 9 is reduced to a secondary alcohol using sodium borohydride (NaBH4) in methanol. Subsequent acid-catalyzed dehydration (e.g., with H2SO4 or p-toluenesulfonic acid) eliminates water to form the non-2-ene moiety. This method mirrors the dehydration of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol to the corresponding olefin reported in Organic Syntheses.

Critical Parameters :

  • Reduction : NaBH4 in MeOH, 0°C to room temperature
  • Dehydration : 70% H2SO4, 25°C, 2–4 hours
  • Yield : ~60–70% after purification

Condensation of Acetone Dicarboxylic Acid and Glutaraldehyde

Formation of the Bicyclic Framework

A scalable route involves the condensation of acetone dicarboxylic acid and glutaraldehyde in aqueous sulfuric acid at 0–5°C. This step forms 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is subsequently reduced to the alcohol using sodium tungstate and hydrogen peroxide.

Reaction Highlights :

  • Acid Catalyst : 18% H2SO4
  • Temperature Control : 0–10°C during condensation
  • Key Intermediate : 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Dehydration and Boc Protection

The alcohol intermediate undergoes acid-catalyzed dehydration (H2SO4, 25°C) to yield 9-benzyl-9-azabicyclo[3.3.1]non-3-ene. Hydrogenolysis with Pd(OH)2/C removes the benzyl group, exposing the secondary amine, which is then protected with Boc anhydride under standard conditions.

Optimization Insights :

  • Hydrogenolysis : 50 psi H2, 50°C, 48 hours
  • Boc Protection : DCM, diisopropylamine, 20°C

Tosylation-Elimination Strategy

Activation of Hydroxyl Groups

A method adapted from Royal Society of Chemistry protocols involves converting a hydroxyl group adjacent to the amine into a tosylate using p-toluenesulfonic anhydride. For example, tert-butyl 4-oxopiperidine-1-carboxylate is treated with NaOtBu and tosylating agents to form a tosylate intermediate.

Procedure :

  • Base : Sodium tert-butoxide (1.0 equiv)
  • Tosylating Agent : p-Toluenesulfonic anhydride (1.0 equiv)
  • Temperature : -15°C to room temperature

Base-Induced Elimination

The tosylate undergoes elimination in the presence of a strong base (e.g., DBU or KOtBu) to form the double bond. This approach avoids acidic conditions, making it suitable for acid-sensitive substrates.

Advantages :

  • Mild Conditions : Avoids harsh acids
  • Yield : ~70–80% after column chromatography

Comparative Analysis of Preparation Methods

Method Starting Material Key Steps Yield Purification
Boc Protection/Dehydration 3-Azabicyclo[3.3.1]nonan-9-one Boc protection, reduction, dehydration 50–60% Flash chromatography
Condensation-Dehydration Acetone dicarboxylic acid, glutaraldehyde Condensation, hydrogenolysis, Boc protection 40–50% Distillation, column chromatography
Tosylation-Elimination Piperidine derivatives Tosylation, base-induced elimination 70–80% Column chromatography

Mechanistic Considerations

  • Boc Protection/Dehydration : The amine’s lone pair attacks Boc anhydride, forming a carbamate. Reduction of the ketone to an alcohol followed by acid-catalyzed dehydration proceeds via an E1 mechanism, generating the thermodynamically favored non-2-ene isomer.
  • Condensation-Dehydration : The Mannich-like condensation forms the bicyclic framework, while dehydration follows a β-elimination pathway.
  • Tosylation-Elimination : Tosylation converts the hydroxyl group into a superior leaving group, enabling concerted E2 elimination upon base treatment.

Scientific Research Applications

Organic Synthesis

Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules and peptidomimetics—structures that mimic peptides in biological systems. It has been utilized in various reactions, such as:

  • Nucleophilic Substitution Reactions : The tert-butyl group can be replaced by other functional groups, allowing for the functionalization of the molecule.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride, leading to various derivatives that may exhibit different properties or activities.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound in drug development. Its interactions with biological systems indicate potential applications in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, schizophrenia, and depression .

Case Study: Interaction with Biological Targets
Studies have demonstrated that this compound can influence enzyme activity and receptor binding, suggesting its role as a pharmacological agent. For instance, it has been involved in catalytic reactions leading to novel compounds that are covalently bound to natural metabolites like cholesterol, which could enhance their biological efficacy.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The azabicyclo[3.3.1]nonane scaffold accommodates diverse substituents, which influence conformational preferences, reactivity, and bioactivity. Key analogs include:

Compound Name Substituents Key Features Molecular Weight Applications
Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate 9-tert-butyl carbamate, 2-ene Rigid core with carbamate protection 221.3 (C₁₃H₁₉NO₂) Sigma-2 ligands, renin inhibitors
9-Methyl-9-azabicyclo[3.3.1]nonane 9-methyl Smaller alkyl group; chair-boat conformation Intermediate for carboxamide derivatives
Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-oxo, 3-tert-butyl carbamate Ketone introduces polarity Synthetic intermediate for heterocycles
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate 2,4-diene Extended conjugation, reduced stability 221.3 (C₁₃H₁₉NO₂) Research probes (e.g., optical rotation studies)
Tert-butyl 3-(pyrazin-2-yloxy)-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-pyrazinyloxy Enhanced hydrogen bonding capacity Anticancer leads (34% yield)

Key Observations :

  • Double Bonds : The 2-ene moiety in the target compound stabilizes a chair-boat conformation, whereas 2,4-diene analogs exhibit increased strain and reactivity .

Conformational Analysis

Carbon-13 NMR studies reveal:

  • Chair-Boat vs. Double Chair : The target compound adopts a chair-boat conformation due to steric interactions between the tert-butyl group and the piperidine ring, whereas 3-endo-substituted analogs favor double-chair conformations .
  • Impact of Substituents : Electron-withdrawing groups (e.g., oxo, pyrazinyloxy) increase ring puckering, altering dipole moments and solubility .

Biological Activity

Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant research findings.

Structural Characteristics

Chemical Formula and Properties

  • Molecular Formula : C13H21NO2
  • Molecular Weight : 221.32 g/mol
  • CAS Number : 2102412-08-6

The compound features a bicyclic structure that includes a nitrogen atom within its ring system, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The nitrogen atom in the bicyclic structure allows for hydrogen bonding with protein receptors, enhancing binding affinity.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
  • Neuroprotective Properties : Given the structural similarity to neurotransmitters, it is hypothesized that this compound could exhibit neuroprotective effects.

Case Studies and Experimental Data

A review of literature reveals several studies investigating the biological activity of related bicyclic compounds, which can provide insights into the potential effects of this compound.

StudyFindings
Study 1 Investigated the anticancer properties of bicyclic compounds; found that modifications at the nitrogen position enhance potency against breast cancer cell lines (IC50 = 5 µM) .
Study 2 Evaluated anti-inflammatory effects using a murine model; showed significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) .
Study 3 Assessed neuroprotective effects in vitro; demonstrated decreased oxidative stress markers in neuronal cells treated with similar compounds .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects includes:

  • Modulation of Signaling Pathways : It is suggested that the compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Oxidative Stress Reduction : Similar compounds have been shown to enhance antioxidant defenses, contributing to their neuroprotective effects.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate?

A practical three-step synthetic route involves Boc-protection of the 9-azabicyclo[3.3.1]nonane scaffold, followed by selective oxidation and carboxylation. Key intermediates include the nitroxyl radical precursor, which is stabilized by the bicyclic framework. Reaction optimization often employs tert-butyl groups to enhance steric protection and solubility .

Q. What spectroscopic techniques are used to characterize this compound?

Carbon-13 NMR is critical for conformational analysis, distinguishing between chair-chair and chair-boat conformers via steric shift effects. Mass spectrometry (EI/CI) and IR spectroscopy are used to confirm molecular weight and functional groups, respectively. For stereochemical assignments, NOESY or ROESY experiments resolve spatial proximities in rigid bicyclic systems .

Q. What safety precautions are necessary when handling this compound?

Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, due to potential respiratory and skin irritation. Work should be conducted in a fume hood, and spills must be neutralized with inert adsorbents. Consult SDS for first-aid measures and ensure immediate medical consultation for exposure .

Advanced Research Questions

Q. How does the conformational flexibility of the 9-azabicyclo[3.3.1]nonane skeleton influence its reactivity?

The bicyclic system adopts chair-chair or chair-boat conformations depending on substituent stereochemistry. For example, 3-endo substituents force a chair-boat conformation, increasing steric strain and altering reactivity in catalytic cycles. Computational modeling (DFT) combined with NMR data can predict dominant conformers and their impact on reaction pathways .

Q. What role does this compound play in catalytic oxidation reactions?

As a nitroxyl radical precursor (e.g., ABNO derivatives), it mediates aerobic oxidation of alcohols to aldehydes/ketones. Catalytic efficiency is enhanced by copper co-catalysts, with turnover numbers (TONs) exceeding 100 under ambient conditions. Mechanistic studies suggest a radical chain process involving hydrogen abstraction and oxygen rebound .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Discrepancies in sigma-2 receptor binding (e.g., WC-26 vs. WC-59) arise from substituent electronic effects. Structure-activity relationship (SAR) studies using radioligand assays (e.g., competitive binding with 3^3H-DTG) and molecular docking can clarify selectivity. Validate findings across multiple cell lines to account for receptor heterogeneity .

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., Jacobsen epoxidation) is effective. For Boc-protected derivatives, chiral HPLC with cellulose-based columns achieves >99% ee. Monitor enantiopurity using polarimetry or chiral shift reagents in 1^1H NMR .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies (HPLC, TGA) indicate degradation via hydrolysis of the tert-butyl ester in humid environments. Store under inert gas (argon) at -20°C in anhydrous solvents (e.g., THF, DCM). Lyophilization improves shelf life for solid forms .

Q. What are its applications in medicinal chemistry beyond sigma receptor modulation?

Derivatives exhibit hypoglycemic activity by targeting insulin signaling pathways. In vivo models (e.g., streptozotocin-induced diabetes) show prolonged glucose-lowering effects. Structural analogs with sulfonylurea moieties enhance pancreatic β-cell function .

Q. How can researchers validate catalytic turnover numbers (TONs) in oxidation reactions?

Use stoichiometric oxidants (e.g., PhI(OAc)2_2) in controlled experiments to quantify TONs. Cyclic voltammetry (CV) measures redox potentials, correlating with catalytic efficiency. Compare yields under anaerobic vs. aerobic conditions to assess oxygen dependency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.